(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHRXDXENCDIZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and tosyloxy groups under specific conditions. One common method involves the use of tert-butyl chloroformate and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tosylate group serves as an excellent leaving group, facilitating nucleophilic displacements. Key examples include:
Intramolecular Cyclization
In the synthesis of bridged morpholine-proline chimeras, the tosylate undergoes ring-closing via intramolecular nucleophilic attack. For instance:
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Reaction : Cleavage of the N-Boc group in intermediate 14 (derived from tosylate 13 ) with TFA, followed by cyclization in the presence of Et<sub>3</sub>N, yields the bridged morpholine-proline chimera 4 in 79% yield over two steps .
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Mechanism : The amine nucleophile attacks the adjacent carbon after tosylate departure, forming a six-membered ring .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| TFA (CH<sub>2</sub>Cl<sub>2</sub>), then Et<sub>3</sub>N/EtOH | Bridged morpholine 4 | 79% |
Petasis Methylenation and Hydroboration
The compound’s morpholine backbone participates in stereoselective transformations:
Enol Ether Formation
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Reaction : Treatment of lactone 9 with Cp<sub>2</sub>TiMe<sub>2</sub> generates enol ether 10 , which undergoes hydroboration (BH<sub>3</sub>·Me<sub>2</sub>S) and oxidation to yield hydroxymethyl derivatives 11 and 12 in 30% combined yield .
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Selectivity : The reaction produces a 1:1 mixture of diastereomers, reflecting non-selective hydroboration .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Methylenation | Cp<sub>2</sub>TiMe<sub>2</sub>, toluene, 80°C | Enol ether 10 |
| Hydroboration-Oxidation | BH<sub>3</sub>·Me<sub>2</sub>S → NaOH/H<sub>2</sub>O<sub>2</sub> | Diols 11 and 12 (1:1 ratio) |
Ester Hydrolysis
The tert-butyl ester is cleaved under basic conditions:
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Reaction : LiOH in EtOH hydrolyzes ester 4 to carboxylic acid 15 in 93% yield .
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Application : Acid 15 was characterized via X-ray crystallography, confirming the stereochemical integrity of the morpholine core .
Comparative Reactivity
The compound’s reactivity contrasts with analogs lacking the tosylate group:
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Hydroxymethyl group | Less reactive in substitutions |
| Morpholin-2-ylmethanol | No ester or tosylate | Prone to oxidation |
Scientific Research Applications
Organic Synthesis
(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structural features facilitate various chemical transformations, making it particularly useful in:
- Synthesis of Novel Compounds : It serves as a building block for synthesizing amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones.
| Compound Type | Applications |
|---|---|
| Amides | Pharmaceuticals |
| Sulphonamides | Antimicrobial agents |
| Mannich Bases | Antidepressants |
| Schiff's Bases | Anticancer compounds |
Medicinal Chemistry
The compound is investigated for its potential use in drug development. It has been explored for its role in designing enzyme inhibitors and receptor modulators. The morphological structure allows it to interact with various biological pathways, which is critical for developing therapeutic agents.
Biochemical Studies
In biochemistry, this compound is employed to study enzyme mechanisms and as a probe for biological assays. Its ability to modulate enzyme activity makes it valuable for understanding fundamental biological processes and drug metabolism .
Polymer Science
This compound has also found applications in polymer science. Its derivatives are used to prepare materials for photoresists through controlled/living radical polymerization techniques. This application highlights its versatility beyond traditional organic synthesis.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has shown that similar morpholine derivatives exhibit significant enzyme inhibition properties. These studies indicate that this compound could be further explored for its inhibitory effects on specific enzymes involved in cancer pathways .
- Pharmacological Investigations : Preliminary studies suggest that derivatives of this compound may possess antibacterial and anticancer activities, warranting further investigation into their pharmacological profiles .
- Synthetic Methodologies : Various synthetic routes have been developed to produce this compound efficiently. For example, the reaction of morpholine derivatives with tert-butyl chloroformate and p-toluenesulfonyl chloride under controlled conditions has been optimized for high yield and purity.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric sites of enzymes, thereby affecting their activity. The presence of the tosyloxy group allows for specific interactions with nucleophilic residues in the target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis of the Boc or tosyl groups .
- Reactivity : The tosyloxy group (-OTs) acts as a superior leaving group in nucleophilic substitution reactions, while the Boc group provides amine protection under basic conditions.
Comparison with Similar Compounds
This section evaluates (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate against structurally or functionally analogous compounds, focusing on reactivity , stability , and applications .
Structural and Functional Analogues
A. Morpholine Derivatives with Alternative Protecting Groups
tert-Butyl 2-(mesyloxymethyl)morpholine-4-carboxylate Molecular Formula: C₁₆H₂₃NO₆S Key Differences:
- Leaving Group : Mesyl (-OMs) instead of tosyl (-OTs). Mesyl groups are smaller and less electron-withdrawing, leading to faster but less selective substitutions.
- Stability : More prone to hydrolysis under acidic conditions compared to tosyl derivatives.
Benzyl 2-((tosyloxy)methyl)morpholine-4-carboxylate Protecting Group: Benzyloxycarbonyl (Cbz) replaces Boc. Applications: Cbz is cleaved via hydrogenolysis, making it unsuitable for hydrogenation-sensitive syntheses, unlike Boc (acid-labile) .
B. Enantiomeric and Non-Chiral Analogues
(R)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate
- Stereochemical Impact : The (R)-enantiomer may exhibit divergent reactivity or biological activity due to spatial arrangement differences.
- Synthesis Challenges : Resolution or asymmetric synthesis methods vary, affecting cost and scalability.
Racemic tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate Utility: Limited in enantioselective syntheses but useful for non-stereospecific reactions.
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Leaving Group | Protecting Group | Stability (pH) | Key Applications |
|---|---|---|---|---|---|
| This compound | 371.45 | Tosyl (-OTs) | Boc | Stable in base, acid-labile | Asymmetric synthesis, intermediates for APIs |
| tert-Butyl 2-(mesyloxymethyl)morpholine-4-carboxylate | 357.42 | Mesyl (-OMs) | Boc | Moderate acid stability | Rapid alkylation reactions |
| Benzyl 2-((tosyloxy)methyl)morpholine-4-carboxylate | 405.48 | Tosyl (-OTs) | Cbz | Hydrogenolysis-labile | Peptide synthesis, non-acidic deprotection |
Reactivity and Industrial Relevance
- Tosyl vs. Mesyl Groups : Tosyl derivatives like the target compound enable slower, more controlled substitutions, ideal for stereochemical retention in API intermediates . Mesyl analogues are preferred for high-throughput reactions but may compromise selectivity.
- Boc Protection : The Boc group’s acid-labile nature allows selective deprotection in multi-step syntheses, unlike Cbz or Fmoc, which require harsher conditions (e.g., H₂/Pd or piperidine) .
Challenges and Commercial Status
- Supply Issues : The discontinuation of commercial supplies (e.g., CymitQuimica’s product) suggests synthesis complexity or niche demand compared to simpler morpholine derivatives .
- Storage Sensitivity : The requirement for low-temperature storage contrasts with more stable analogues like benzyl-protected morpholines, which tolerate ambient conditions.
Biological Activity
(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, with the CAS number 148638-76-0, is a morpholine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C17H25NO6S
- Molecular Weight : 371.45 g/mol
- Structure : The compound features a morpholine ring, a tert-butyl ester group, and a tosyloxy group, which contribute to its reactivity and biological properties.
The biological activity of this compound primarily involves its interactions with various molecular targets. The tosyloxy group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows the compound to function as both an inhibitor and modulator of enzymatic activity by binding to active or allosteric sites on target enzymes.
Interaction with Enzymes
Research indicates that this compound can inhibit specific enzymes by altering their conformation through binding interactions. For example, it has been explored for its potential as an enzyme inhibitor in drug development, particularly targeting kinases involved in cancer pathways .
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human colon cancer cells .
Enzyme Inhibition Studies
A significant aspect of its biological activity is its role as an inhibitor of CHK1 (Checkpoint Kinase 1), which is crucial in regulating the cell cycle and DNA damage response. The compound's IC50 values have been reported to be less than 10 nM, indicating high potency .
Case Studies
- CHK1 Inhibition : A study evaluated the compound's ability to inhibit CHK1 using a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA). The results indicated that this compound effectively abrogated G2 checkpoint arrest in HT29 human colon cancer cells .
- Selectivity Profile : The selectivity of this compound for CHK1 over other kinases was assessed, demonstrating a significant fold increase in selectivity compared to other known inhibitors .
Comparative Analysis
The following table summarizes the comparison between this compound and similar compounds regarding their biological activities:
| Compound Name | IC50 (nM) | Target Enzyme | Selectivity |
|---|---|---|---|
| This compound | <10 | CHK1 | High |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | >100 | CHK1 | Moderate |
| tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate | >50 | CHK1 | Low |
Applications in Drug Development
Given its potent biological activity, this compound is being explored for its potential applications in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity profiles in therapeutic settings.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the tosyloxy group into the morpholine ring system of (S)-tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate?
- Methodological Answer : The tosyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, intermediates like (R)-tert-butyl 2-(chloromethyl)morpholine-4-carboxylate (CAS 126058-25-1) can be treated with tosyl chloride under basic conditions (e.g., pyridine or triethylamine) to replace the chloride with a tosyloxy group . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side reactions such as over-tosylation or racemization.
Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) using polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Comparative analysis with known standards (e.g., (R)-enantiomers from CAS 1174913-80-4) can validate retention times . Polarimetry or X-ray crystallography (as demonstrated for analogous morpholine derivatives in Acta Crystallographica Section E) may further corroborate stereochemical integrity .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), morpholine ring protons (δ 3.4–4.2 ppm), and tosyl aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula .
- FT-IR : Key peaks include the carbonyl stretch (~1680 cm) and sulfonate vibrations (~1170 cm) .
Advanced Research Questions
Q. How does the tosyloxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The tosyloxy group acts as a superior leaving group compared to hydroxyl or chloride, enabling efficient SN2 reactions. For example, in palladium-catalyzed cross-coupling or aminolysis, the tosyloxy moiety facilitates displacement by nucleophiles (e.g., amines or thiols) under mild conditions. Kinetic studies using O isotopic labeling or computational modeling (DFT) can elucidate transition-state energetics and steric effects imposed by the morpholine ring .
Q. What challenges arise in resolving conflicting crystallographic data for morpholine derivatives, and how can they be addressed?
- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles or torsion angles) may stem from conformational flexibility of the morpholine ring. Redundant X-ray diffraction experiments at low temperatures (e.g., 100 K) or using synchrotron radiation improve resolution. Comparative analysis with related structures (e.g., (2R*,6S*)-tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate, Acta Cryst. E 2010) helps identify systematic errors .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- HPLC-MS Monitoring : Track degradation products (e.g., tert-butyl alcohol from hydrolysis of the carboxylate group).
- pH-Dependent Kinetics : Hydrolysis rates increase under acidic/basic conditions due to protonation/deprotonation of the sulfonate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
